molecular formula C8H15NO3 B3186071 (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate CAS No. 1198080-11-3

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate

Cat. No.: B3186071
CAS No.: 1198080-11-3
M. Wt: 173.21 g/mol
InChI Key: CFIQLGGGUSYWKT-UHFFFAOYSA-N
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Description

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.

    Substitution Reactions: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Acids and Bases: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)

Major Products

    Ring-Opened Products: Amino alcohols, thiol alcohols

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Primary alcohols

Scientific Research Applications

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form stable derivatives.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
  • Aziridine-2-carboxylic acid derivatives

Uniqueness

(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIQLGGGUSYWKT-AADKRJSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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